MFCD18313013

Description

MFCD18313013 is a chemical compound that belongs to the benzimidazole derivative family, characterized by its heterocyclic aromatic structure. Key properties of benzimidazole derivatives typically include moderate solubility in organic solvents (e.g., 0.687 mg/mL in aqueous solutions) and applications in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and stability .

Synthesis methods for such compounds often involve catalytic reactions under green chemistry principles. For example, CAS 1761-61-1 is synthesized using an A-FGO catalyst in tetrahydrofuran (THF), achieving a 98% yield through reflux and recrystallization . These methods emphasize sustainability, with catalysts reused up to five times without significant efficiency loss.

Properties

IUPAC Name |

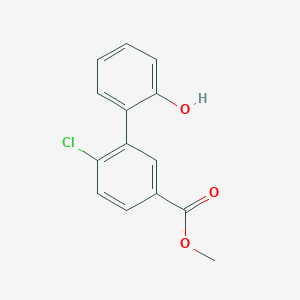

methyl 4-chloro-3-(2-hydroxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-14(17)9-6-7-12(15)11(8-9)10-4-2-3-5-13(10)16/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUBNFHXUXOQIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30683623 | |

| Record name | Methyl 6-chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261893-03-1 | |

| Record name | Methyl 6-chloro-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30683623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18313013 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors and continuous processing techniques. The use of advanced technologies and automation ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

MFCD18313013 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an oxide, while reduction may yield a reduced form of the compound.

Scientific Research Applications

MFCD18313013 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of MFCD18313013 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Differences

CAS 1761-61-1 (MFCD00003330) :

- Contains a bromine substituent, enhancing electrophilic reactivity and stability in aromatic systems.

- Lower aqueous solubility compared to chlorinated analogs due to bromine’s hydrophobic nature .

- Used in anti-corrosion coatings and as a pharmaceutical intermediate.

CAS 1072-84-0 (MFCD00023185) :

Research Findings

- Reactivity : Brominated derivatives (e.g., CAS 1761-61-1) exhibit slower reaction kinetics in nucleophilic substitutions compared to chlorinated analogs, as observed in supplementary kinetic studies .

- Green Chemistry : Catalyst reuse efficiency declines more rapidly in chlorine/nitro-substituted compounds (3 cycles) than in brominated ones (5 cycles), likely due to catalyst poisoning by nitro byproducts .

- Bioactivity : Chlorinated derivatives show higher bioavailability (0.62 vs. 0.55), making them preferable in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.